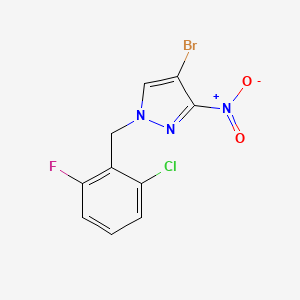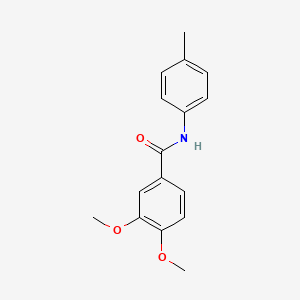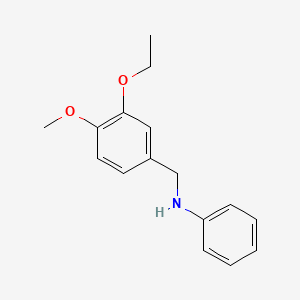
1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone is a chemical compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone is not fully understood. However, it is believed to act through multiple pathways, including the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. It has been reported to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone has been shown to exhibit various biochemical and physiological effects. It has been reported to modulate the expression of various genes involved in the regulation of cell cycle, apoptosis, and inflammation. It has also been shown to inhibit the production of reactive oxygen species and the activation of various transcription factors, including NF-κB.
実験室実験の利点と制限
The advantages of using 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone in lab experiments include its high cytotoxicity against cancer cells, its broad-spectrum antimicrobial activity, and its ability to inhibit the activity of various enzymes. However, its limitations include its low solubility in aqueous solutions, its potential toxicity to normal cells, and its limited bioavailability.
将来の方向性
1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone has significant potential for further research in various fields. Some of the future directions include:
1. Development of novel derivatives with improved pharmacological properties.
2. Investigation of its potential as a lead compound for the development of new anticancer and antimicrobial agents.
3. Elucidation of its mechanism of action through advanced molecular and cellular techniques.
4. Evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
5. Investigation of its pharmacokinetics and pharmacodynamics in animal models.
Conclusion:
In conclusion, 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully exploit its potential as a therapeutic agent.
合成法
The synthesis of 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone can be achieved through the Claisen-Schmidt condensation reaction between 4-ethylacetophenone and 2-quinolinecarboxaldehyde in the presence of a base catalyst. The reaction results in the formation of a yellow crystalline solid, which can be purified through recrystallization.
科学的研究の応用
1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone has been extensively studied for its potential applications in medicinal chemistry. It exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. Moreover, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase, which are involved in the pathogenesis of several diseases.
特性
IUPAC Name |
1-(4-ethylphenyl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-2-14-7-9-16(10-8-14)18(21)13-22-19-12-11-15-5-3-4-6-17(15)20-19/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDDYAIAXWPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine](/img/structure/B5822856.png)

![N,N-dimethyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5822865.png)
![N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5822871.png)

![8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5822888.png)
![2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5822905.png)



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)


